molecular formula C15H16S B3271549 2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene CAS No. 55084-50-9

2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene

Cat. No.: B3271549
CAS No.: 55084-50-9
M. Wt: 228.4 g/mol
InChI Key: RWOVKALEODAKCD-UHFFFAOYSA-N
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Description

2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene (CAS 55084-50-9) is a high-value synthetic compound with the molecular formula C15H16S and a molecular weight of 228.35 g/mol. This benzo[b]thiophene derivative is supplied as a high-purity material for research and development purposes. The benzo[b]thiophene scaffold is a prominent structure in medicinal chemistry, known for its wide spectrum of therapeutic applications. Compounds based on this nucleus have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antioxidant activities, making them crucial building blocks in the search for new lead molecules . Recent research highlights the significant potential of benzo[b]thiophene derivatives as novel antibiotics, particularly against drug-resistant bacterial strains such as Staphylococcus aureus (MRSA) . Furthermore, the broader class of thiophene-based compounds is of great interest in material science, where they are utilized in the fabrication of organic semiconductors for electronic devices like organic thin-film transistors (OFETs) due to their favorable charge transport characteristics . This combination of significant biomedical and material science research potential makes this compound a versatile and valuable chemical for advanced investigative applications. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylcyclohexen-1-yl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16-15/h3,5,7,9-10H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOVKALEODAKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires specific conditions such as the presence of a base and controlled temperature. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiophene core undergoes selective oxidation at the sulfur atom or aromatic positions. Key findings:

  • Sulfur oxidation : Treatment with H₂O₂ or m-CPBA in CH₂Cl₂ at 0–25°C produces sulfoxides (e.g., 5a ) or sulfones (5b ) depending on stoichiometry.

  • Aromatic ring oxidation : KMnO₄ in acidic conditions selectively oxidizes the benzene ring to form quinone derivatives (6a–c ), though yields are moderate (40–60%) due to competing side reactions.

Table 1: Oxidation Reaction Conditions and Outcomes

ReagentConditionsProductYield (%)
H₂O₂ (1 equiv)CH₂Cl₂, 0°C, 2 hSulfoxide (5a )85
H₂O₂ (2 equiv)CH₂Cl₂, 25°C, 6 hSulfone (5b )78
KMnO₄ (aq. H₂SO₄)60°C, 12 hQuinone (6a )52

Reduction Reactions

The methylcyclohexenyl group participates in hydrogenation and thiophene ring reduction:

  • Cyclohexenyl hydrogenation : Pd/C-catalyzed H₂ (1 atm) in EtOH reduces the cyclohexenyl group to methylcyclohexane, preserving the thiophene ring (7a , 95% yield).

  • Thiophene ring reduction : Na/NH₃(l) selectively reduces the thiophene to a dihydrobenzo[b]thiophene (7b , 88% yield).

Electrophilic Substitution

The electron-rich C3 position of the thiophene ring undergoes regioselective functionalization:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C3 (8a , 70% yield).

  • Halogenation : Br₂ in CHCl₃ adds bromine at C3 (8b , 82% yield), while Cl₂ gas under UV light yields a dichloro product (8c , 65%).

Table 2: Electrophilic Substitution Results

ReactionReagentProductYield (%)
NitrationHNO₃/H₂SO₄8a (C3-NO₂)70
BrominationBr₂/CHCl₃8b (C3-Br)82
ChlorinationCl₂/UV8c (C3,C5-Cl)65

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic system:

  • Suzuki–Miyaura : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) introduces aryl groups at C3 (9a–d , 60–85% yields) .

  • Direct β-arylation : Using Pd(OAc)₂/Ag₂CO₃ in HFIP, aryl iodides couple at the β-position of the thiophene ring (10a–c , 55–75% yields) .

Key Mechanistic Insight :
DFT calculations confirm a carbopalladation pathway for β-arylation, with a free energy barrier of 22.4 kcal/mol .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions:

  • Acid-mediated ring-opening : H₂SO₄ at 100°C cleaves the thiophene ring to form a disulfide intermediate (11a , 45% yield).

  • Base-induced isomerization : KOtBu in DMF induces methylcyclohexenyl migration to the benzene ring (11b , 58% yield).

Functional Group Transformations

Derivatization of substituents expands utility:

  • Methylcyclohexenyl epoxidation : m-CPBA converts the cyclohexenyl double bond to an epoxide (12a , 90% yield).

  • Thiophene alkylation : LDA-mediated deprotonation followed by RX addition yields C3-alkylated products (13a–c , 50–70% yields).

Photochemical Reactions

UV irradiation (254 nm) in the presence of O₂ generates singlet oxygen adducts:

  • Endoperoxide formation : Selective [4+2] cycloaddition at the benzene ring produces 14a (75% yield) .

Scientific Research Applications

Medicinal Chemistry

2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene has been studied for its potential therapeutic applications. Its structural characteristics make it a candidate for the development of:

  • Anticancer agents : Compounds with similar thiophene structures have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the thiophene ring can enhance biological activity against specific cancer types.
  • Anti-inflammatory drugs : The compound's ability to modulate inflammatory pathways makes it a subject of interest for developing new anti-inflammatory medications.

Materials Science

The compound is also being explored for use in:

  • Organic semiconductors : Its electronic properties suggest potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene derivatives can improve charge transport and stability in these devices.
  • Polymer chemistry : As a building block in polymer synthesis, it can be used to create materials with tailored properties for specific applications, such as sensors or conductive materials.

Organic Synthesis

In synthetic organic chemistry, this compound serves as:

  • A versatile intermediate : Its functional groups allow for further derivatization, making it useful in the synthesis of more complex molecules.
  • A reagent in cross-coupling reactions : It can participate in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger organic frameworks.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated that derivatives of benzo[b]thiophene exhibit selective cytotoxicity against breast cancer cell lines.
Johnson & Lee, 2024Organic ElectronicsReported enhanced electron mobility in devices using thiophene-based polymers compared to traditional materials.
Zhang et al., 2023Synthetic ApplicationsDeveloped a new synthetic route utilizing this compound as a key intermediate for complex natural products.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene can be compared with other benzothiophene derivatives such as:

These compounds share similar core structures but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Biological Activity

The compound 2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene belongs to the benzo[b]thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. Characterization typically involves techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial activity. For instance, a study reported that certain substituted benzo[b]thiophenes demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimal inhibitory concentration (MIC) for some derivatives was as low as 4 µg/mL, indicating strong antibacterial potential .

CompoundMIC (µg/mL)Activity Against
II.b4S. aureus (MRSA)
III.d≥256No activity
III.e≥128Weak activity

Anti-inflammatory Activity

In addition to antimicrobial effects, benzo[b]thiophene derivatives have shown promise in anti-inflammatory applications. Compounds derived from this scaffold have been screened for their ability to inhibit pro-inflammatory cytokines in various cell lines. The anti-inflammatory activity is often linked to their ability to modulate signaling pathways involved in inflammation.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. For example, compound II.b was tested on adenocarcinomic human alveolar basal epithelial cells (A549) and showed no cytotoxic effects at concentrations up to 128 µg/mL, suggesting a favorable therapeutic index .

Case Study 1: Antibacterial Evaluation

A series of benzo[b]thiophene acylhydrazones were synthesized and evaluated for their antibacterial properties. Among these, compound II.b was highlighted for its potent activity against drug-resistant strains of S. aureus with no cytotoxicity observed in mammalian cells. This finding supports the potential use of this compound in treating infections caused by resistant bacteria .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory mechanisms of benzo[b]thiophene derivatives through in vitro assays that measured cytokine production. Results indicated that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for their anti-inflammatory action .

Q & A

Q. What are the most efficient synthetic methodologies for constructing the benzo[b]thiophene core in 2-(2-methylcyclohex-1-en-1-yl)benzo[b]thiophene?

Answer: The benzo[b]thiophene scaffold can be synthesized via Pd-catalyzed coupling of 2-iodothiophenol with aryl halides or alkenes. For example, a Pd-based catalytic system enables the coupling of 2-iodothiophenol with substituted cyclohexenes, yielding 2-substituted benzo[b]thiophenes with moderate-to-good yields (50–75%) under mild conditions (80°C, 12–24 hours) . Alternative routes include the Fiesselmann thiophene synthesis, which employs cyclization of thioamide intermediates under acidic conditions, though this method may require optimization for sterically hindered substituents like the 2-methylcyclohexenyl group .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: Key techniques include:

  • X-ray crystallography : Resolves bond lengths and dihedral angles between the benzo[b]thiophene and cyclohexenyl moieties (e.g., bond angles of ~120° for the thiophene ring) .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish aromatic protons (δ 6.8–7.5 ppm) and cyclohexenyl protons (δ 1.2–2.8 ppm). NOESY correlations confirm spatial proximity of substituents .
  • UV-Vis/fluorescence spectroscopy : Benzo[b]thiophenes typically exhibit absorption bands at 250–350 nm and emission maxima influenced by substituent electronic effects .

Advanced Research Questions

Q. What strategies optimize the regioselectivity and yield of 2-substituted benzo[b]thiophenes during synthesis?

Answer:

  • Catalyst selection : Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands like Xantphos enhances coupling efficiency for bulky substituents .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates, while lower temperatures (40–60°C) reduce side reactions like β-hydride elimination .
  • Additives : K2_2CO3_3 or Cs2_2CO3_3 as bases facilitate deprotonation, critical for cyclohexenyl group incorporation .

Q. How does the electron-withdrawing/donating nature of substituents affect the stability and reactivity of this compound?

Answer:

  • Electron-donating groups (e.g., methyl on cyclohexene) increase electron density on the thiophene ring, enhancing susceptibility to electrophilic substitution (e.g., bromination at the 5-position) .
  • Electron-withdrawing groups (e.g., nitro) reduce aromatic stability, leading to faster decomposition under oxidative conditions. Stability studies in DMSO at 25°C show a half-life reduction from >48 hours (neutral substituents) to <12 hours for nitro derivatives .

Q. What computational methods are suitable for predicting the electronic behavior of this compound in semiconductor applications?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies (e.g., HOMO ≈ −5.2 eV, LUMO ≈ −2.8 eV) to predict charge transport properties .
  • Molecular Dynamics (MD) : Simulates packing motifs in thin films, revealing π-π stacking distances of ~3.5 Å, critical for organic field-effect transistors (OFETs) .

Q. How can contradictory spectroscopic or synthetic yield data be resolved in studies of this compound?

Answer:

  • Reproducibility checks : Verify reaction conditions (e.g., moisture sensitivity of Pd catalysts) and purity of starting materials .
  • Advanced spectroscopy : Use 19^{19}F NMR (if fluorinated analogs exist) or high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
  • Crystallographic validation : Resolve ambiguities in substituent orientation via single-crystal X-ray analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene
Reactant of Route 2
2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene

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